

solubility profile of Fmoc-NH-PEG12-CH₂COOH in different solvents

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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH₂COOH

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Solubility Profile of Fmoc-NH-PEG12-CH₂COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Fmoc-NH-PEG12-CH₂COOH**, a bifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and the purification of resulting conjugates.

Introduction to Fmoc-NH-PEG12-CH₂COOH

Fmoc-NH-PEG12-CH₂COOH is a heterobifunctional linker molecule incorporating three key chemical features:

- A fluorenylmethyloxycarbonyl (Fmoc) protected amine: This base-labile protecting group allows for selective deprotection and subsequent conjugation to other molecules.
- A hydrophilic polyethylene glycol (PEG) spacer: The 12-unit PEG chain enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.^{[1][2][3][4]}
- A terminal carboxylic acid: This functional group enables conjugation to primary amines through the formation of a stable amide bond, typically facilitated by activating agents.^{[1][2]}

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG chain and carboxylic acid dictates the overall solubility profile of the molecule in various solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for **Fmoc-NH-PEG12-CH₂COOH** is not readily available in the public domain, the solubility of structurally similar Fmoc-NH-PEG-COOH compounds provides a strong indication of its expected behavior. The following table summarizes the qualitative solubility of related molecules in a range of common laboratory solvents.

Solvent Class	Solvent	Expected Solubility of Fmoc-NH-PEG12-CH2COOH	Rationale & Supporting Evidence for Similar Molecules
Polar Aprotic	Dimethylformamide (DMF)	Highly Soluble	Fmoc-protected amino acids and other Fmoc-PEG-acid derivatives show high solubility in DMF.[5][6][7]
	Dimethyl sulfoxide (DMSO)	Highly Soluble	Fmoc-protected amino acids and other Fmoc-PEG-acid derivatives show high solubility in DMSO.[5]
	N-Methyl-2-pyrrolidone (NMP)	Highly Soluble	Fmoc-AEEA (a shorter PEG-chain equivalent) is highly soluble in NMP.[5]
	Acetonitrile (ACN)	Soluble	A common solvent for peptide synthesis and purification.
Chlorinated	Dichloromethane (DCM)	Soluble	A related Fmoc-NH-PEG-COOH compound is soluble in methylene chloride. [8]
	Chloroform	Soluble	A related Fmoc-NH-PEG-COOH compound is soluble in chloroform.[8]
Aqueous	Water	Moderately Soluble	The PEG spacer significantly enhances aqueous solubility.[1][2][3][4] However, the

hydrophobic Fmoc group may limit high concentrations. Solubility is expected to be pH-dependent due to the carboxylic acid group.

Alcohols

Methanol, Ethanol

Less Soluble

A related Fmoc-NH-PEG-COOH compound is reported to be less soluble in alcohol.[8] Polarity may be insufficient to fully solvate both the PEG chain and the Fmoc group.

Ethers

Diethyl ether, Dioxane

Insoluble to Sparingly Soluble

A related Fmoc-NH-PEG-COOH compound is reported to be insoluble in ether.[8] These non-polar solvents are unlikely to effectively solvate the polar PEG and carboxylic acid moieties.

Aromatic

Toluene

Less Soluble

A related Fmoc-NH-PEG-COOH compound is reported to be less soluble in toluene.[8]

Note: The expected solubility is an educated estimation based on available data for similar compounds and general chemical principles. Empirical determination is necessary for precise quantitative values.

Factors Influencing Solubility

Several factors can influence the solubility of **Fmoc-NH-PEG12-CH₂COOH**:

- **pH:** In aqueous solutions, the solubility is expected to increase at higher pH values as the carboxylic acid group deprotonates to the more soluble carboxylate form.
- **Temperature:** For most solid solutes, solubility increases with temperature. Gentle warming can be used to aid dissolution, but care should be taken to avoid thermal degradation.
- **Purity of the Solvent:** The presence of impurities, including water in organic solvents, can affect the solubility.
- **Ionic Strength:** In aqueous buffers, the salt concentration can influence solubility through effects on the activity of water and interactions with the solute.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.^{[9][10][11]}

4.1. Materials and Equipment

- **Fmoc-NH-PEG12-CH₂COOH**
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMF, DMSO, DCM, methanol)
- Glass vials with screw caps
- Orbital shaker or vortex mixer in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS))[12][13]
- Analytical balance
- Volumetric flasks and pipettes

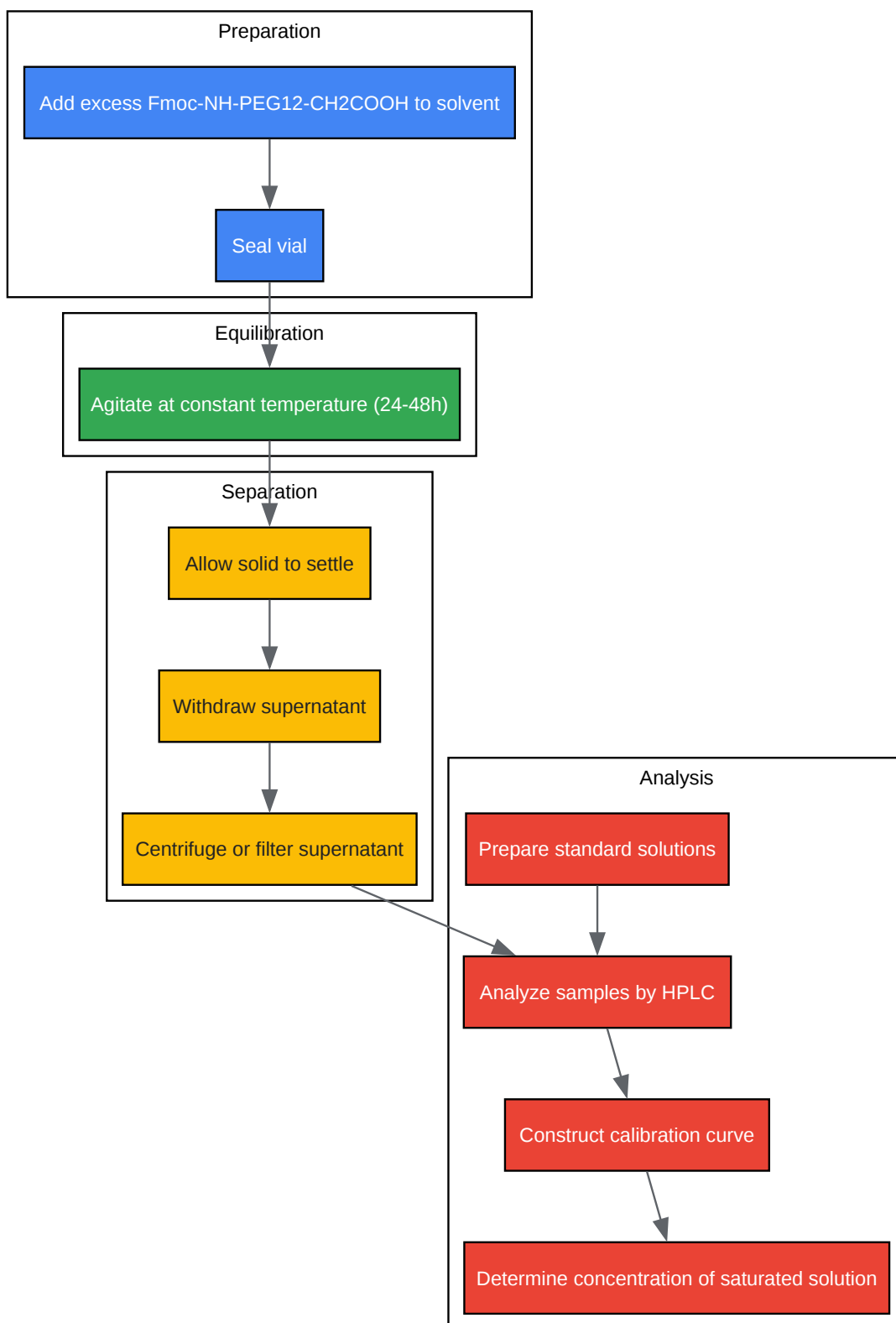
4.2. Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of **Fmoc-NH-PEG12-CH₂COOH** to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
 - Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[14]
- Separation of Undissolved Solid:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant.
 - To ensure complete removal of any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.[14][15]
- Quantification of Dissolved Compound:
 - Prepare a series of standard solutions of **Fmoc-NH-PEG12-CH₂COOH** of known concentrations in the test solvent.
 - Analyze the saturated solution and the standard solutions by a validated HPLC method. [12][13][16]

- Due to the lack of a strong chromophore in the PEG chain, detection can be challenging with UV-Vis alone, although the Fmoc group provides some UV absorbance. A Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often more suitable for accurate quantification of PEGylated compounds.[\[13\]](#)[\[17\]](#)
- Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
- Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

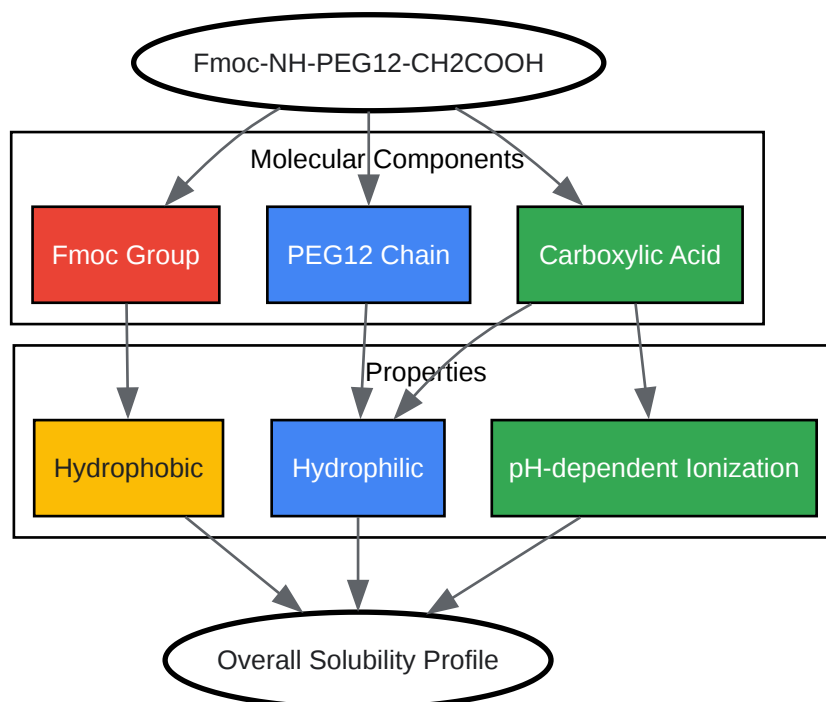
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **Fmoc-NH-PEG12-CH2COOH**.

Logical Relationship of Molecular Components to Solubility



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Caption: Influence of molecular components on the solubility of **Fmoc-NH-PEG12-CH2COOH**.

Conclusion

Fmoc-NH-PEG12-CH2COOH is a versatile linker with a solubility profile governed by its constituent chemical moieties. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, with moderate solubility in aqueous solutions that is likely pH-dependent, and lower solubility in alcohols and non-polar solvents. For researchers and drug development professionals, empirical determination of its solubility in specific solvent systems using standardized methods like the shake-flask protocol is highly recommended to ensure accurate and reproducible results in synthesis and conjugation applications.

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